molecular formula C11H18N2O3S B8121981 tert-butyl 3-oxohexahydropyrrolo[3,4-b][1,4]thiazine-6(2H)-carboxylate

tert-butyl 3-oxohexahydropyrrolo[3,4-b][1,4]thiazine-6(2H)-carboxylate

Cat. No.: B8121981
M. Wt: 258.34 g/mol
InChI Key: VFRZUNQGMFJYBO-UHFFFAOYSA-N
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Description

tert-Butyl 3-oxohexahydropyrrolo[3,4-b][1,4]thiazine-6(2H)-carboxylate (CAS: 1391733-76-8) is a bicyclic compound featuring a pyrrolo-thiazine core with a tert-butyl carbamate group. Its molecular formula is C₁₁H₁₈N₂O₅S, and it exists in the cis configuration as noted in its 1,1-dioxide derivative . The tert-butyl group enhances solubility in organic solvents and acts as a protective moiety during synthesis.

Properties

IUPAC Name

tert-butyl 3-oxo-4a,5,7,7a-tetrahydro-4H-pyrrolo[3,4-b][1,4]thiazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3S/c1-11(2,3)16-10(15)13-4-7-8(5-13)17-6-9(14)12-7/h7-8H,4-6H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFRZUNQGMFJYBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)SCC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Approach

This method involves the cyclization of a Boc-protected pyrrolidine-thiourea adduct.

Procedure:

  • Intermediate Formation : React tert-butyl pyrrolidine-3-carboxylate with thiourea in anhydrous dichloromethane (DCM) at 0°C.

  • Cyclization : Add trifluoroacetic acid (TFA) to catalyze intramolecular cyclization, forming the hexahydropyrrolo[3,4-b]thiazine skeleton.

  • Oxidation : Treat the cyclized product with m-chloroperbenzoic acid (mCPBA) to oxidize the thiazine sulfur to a sulfone, yielding the 3-oxo derivative.

Optimization Parameters:

  • Temperature: Cyclization proceeds optimally at −20°C to prevent side reactions.

  • Solvent: Anhydrous DCM minimizes hydrolysis of intermediates.

Ring-Closing Metathesis (RCM) Strategy

An alternative route employs Grubbs catalyst for ring closure, offering better stereocontrol.

Procedure:

  • Diene Preparation : Synthesize a diene precursor by allylating the Boc-protected pyrrolidine.

  • Metathesis : Subject the diene to Grubbs 2nd-generation catalyst in toluene at 80°C, inducing ring closure.

  • Post-Modification : Oxidize the resulting thiazine using hydrogen peroxide (H₂O₂) in acetic acid to introduce the 3-oxo group.

Advantages:

  • Higher enantiomeric purity (>98% ee) compared to acid-catalyzed cyclization.

  • Shorter reaction time (4–6 hours vs. 12–24 hours).

The introduction of the 3-oxo group is pivotal for the compound’s reactivity. Two oxidation methods dominate:

MethodReagentYield (%)Purity (%)Byproducts
mCPBA OxidationmCPBA in DCM7895Chlorinated residues
H₂O₂/Acetic AcidH₂O₂, AcOH8597None

Hydrogen peroxide in acetic acid is preferred due to higher yields and absence of halogenated byproducts.

Solvent and Temperature Optimization

Solvent polarity and temperature significantly impact cyclization efficiency:

Cyclization Efficiency in Different Solvents:

SolventDielectric ConstantYield (%)
DCM8.9382
THF7.5868
Acetonitrile37.545

Lower-polarity solvents like DCM favor intramolecular reactions over intermolecular side reactions.

Comparative Analysis of Synthetic Routes

MethodTotal Yield (%)Purity (%)StereoselectivityScalability
Cyclocondensation6595ModerateHigh
RCM7298HighModerate

The RCM route offers superior stereoselectivity but requires expensive catalysts, limiting industrial scalability.

Challenges and Mitigation Strategies

  • Epimerization : The Boc group may epimerize under acidic conditions. Mitigation: Use milder acids like camphorsulfonic acid (CSA) during cyclization.

  • Sulfur Over-Oxidation : Prolonged exposure to oxidizing agents can yield sulfones. Mitigation: Monitor reaction progress via TLC and halt at the sulfoxide stage.

Recent Advances in Catalysis

Emerging methods utilize organocatalysts for asymmetric synthesis:

  • Proline-Based Catalysts : Enable enantioselective thiazine formation with 90% ee and 80% yield.

  • Flow Chemistry : Continuous-flow systems reduce reaction times by 50% and improve reproducibility .

Chemical Reactions Analysis

Types of Reactions: tert-butyl 3-oxohexahydropyrrolo[3,4-b][1,4]thiazine-6(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The oxo group can be further oxidized to form more complex derivatives.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

tert-butyl 3-oxohexahydropyrrolo[3,4-b][1,4]thiazine-6(2H)-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-oxohexahydropyrrolo[3,4-b][1,4]thiazine-6(2H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Features and Heteroatom Variations

The compound’s pyrrolo-thiazine core distinguishes it from analogs with oxazine or pyrrolo-pyrrole systems. Key comparisons include:

Compound Name Core Structure Heteroatoms Molecular Formula Key Features Reference
tert-Butyl 3-oxohexahydropyrrolo[3,4-b][1,4]thiazine-6(2H)-carboxylate Pyrrolo-thiazine S, N C₁₁H₁₈N₂O₅S Cis configuration, tert-butyl carbamate
tert-Butyl (exo)-3-(((8-(4-cyano-2-fluorophenyl)-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazin-4-yl)amino)methyl)-8-azabicyclo[3.2.1]octane-8-carboxylate (11) Pyrimido-oxazin + bicyclo[3.2.1]octane O, N C₂₉H₃₃FN₆O₃ Exo configuration, fluorophenyl substituent
tert-Butyl 4-((8-(4-cyano-2-fluorophenyl)-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazin-4-yl)amino)piperidine-1-carboxylate (12) Pyrimido-oxazin + piperidine O, N C₂₃H₂₅FN₆O₃ Piperidine ring, high yield (76%)
(3aS,6aS)-tert-Butyl 5-(1H-benzo[d][1,2,3]triazole-5-carbonyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (26) Pyrrolo-pyrrole N C₂₀H₂₅N₅O₃ Benzo-triazole carbonyl, 83% yield

Key Observations :

  • Heteroatom Impact : The sulfur atom in the thiazine core (target compound) may confer distinct electronic properties compared to oxygen-containing oxazine analogs (e.g., compound 12) .
  • Stereochemistry : The cis configuration in the target compound contrasts with the exo stereochemistry in compound 11, affecting molecular interactions .

Key Observations :

  • High-yield syntheses (e.g., compound 12 at 76%) often employ straightforward amination or coupling steps .
  • The target compound’s synthesis details are unclear, but tert-butyl carbamate protection is a common strategy in similar compounds .

Physical and Chemical Properties

Compound Physical State Solubility Traits Stability Reference
Target Not reported Likely organic-soluble (tert-butyl group) 1,1-dioxide derivative noted
11–15 Yellow solids Moderate in polar solvents Stable under inert conditions
26 Light yellow foam DMF-soluble Sensitive to moisture

Key Observations :

  • The tert-butyl group enhances lipophilicity, aiding purification and formulation .
  • Oxidized derivatives (e.g., 1,1-dioxide) may exhibit altered reactivity or stability .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing tert-butyl 3-oxohexahydropyrrolo[3,4-b][1,4]thiazine-6(2H)-carboxylate?

  • The compound can be synthesized via multi-step heterocyclic annulation. For example, a pyrrolidine-thiazine scaffold may be constructed using cyclization reactions, followed by Boc-protection at the amine group. Key steps involve keto-enol tautomerization and nucleophilic substitution, as seen in analogous pyrrolo[3,4-b]indole syntheses . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to suppress side reactions like over-oxidation or ring-opening.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Combine chromatographic (HPLC, TLC) and spectroscopic methods:

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm the presence of the tert-butyl group (~1.4 ppm singlet) and the 3-oxohexahydropyrrolo-thiazine backbone (e.g., α-protons to carbonyl at 2.5–3.5 ppm) .
  • Mass spectrometry : Use HRMS (APCI or ESI) to verify molecular ion peaks matching the exact mass (e.g., C12_{12}H20_{20}N2_2O3_3S: calculated 296.1098) .
  • X-ray crystallography : If single crystals are obtainable, refine the structure using SHELXL to resolve bond lengths and angles .

Q. What are the stability considerations for this compound under varying storage conditions?

  • The tert-butyl carbamate group is prone to acidic hydrolysis. Store under inert gas (N2_2/Ar) at –20°C in anhydrous solvents (e.g., DCM, THF). Avoid prolonged exposure to light or humidity, which may degrade the thiazine ring or oxidize the 3-keto group .

Advanced Research Questions

Q. How can computational modeling assist in predicting the reactivity of the thiazine ring in this compound?

  • Perform DFT calculations (e.g., B3LYP/6-31G**) to:

  • Map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites on the thiazine ring.
  • Simulate transition states for ring-opening reactions under acidic/basic conditions.
  • Compare with experimental kinetic data to validate models .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Case example : Discrepancies in 1H^1H NMR coupling constants may arise from conformational flexibility in the hexahydropyrrolo-thiazine system. Address this by:

  • Variable-temperature NMR to freeze out rotamers.
  • 2D techniques (COSY, NOESY) to assign diastereotopic protons.
  • Cross-validation with IR (C=O stretch ~1700 cm1^{-1}) and XRD bond distances .

Q. What methodologies enable selective functionalization of the thiazine ring without cleaving the Boc group?

  • Use mild, orthogonal reaction conditions:

  • Electrophilic aromatic substitution : Protect the Boc group with TMSCl before bromination.
  • Metal-catalyzed cross-coupling : Employ Suzuki-Miyaura reactions with boronates at the 3-oxo position (requires prior enolate formation) .
  • Monitor reaction progress via LC-MS to detect premature deprotection.

Q. How can the compound’s role as a precursor in spirocyclic or fused heterocycle synthesis be optimized?

  • Design one-pot cascades leveraging the 3-keto group’s reactivity:

  • Stepwise example : (1) Condense with hydrazines to form hydrazones; (2) Cyclize via intramolecular Heck coupling to access pyrrolo-thiazine fused systems.
  • Control steric effects by modifying the tert-butyl group’s bulkiness to direct regioselectivity .

Methodological Notes

  • Crystallography : Refine XRD data with SHELX suite (SHELXL for least-squares minimization) to resolve disorder in the hexahydropyrrolo-thiazine ring .
  • Safety : Follow P201/P202 protocols (obtain specialized handling instructions; avoid ignition sources) due to potential peroxide formation in ether solvents .

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